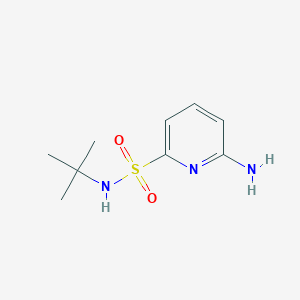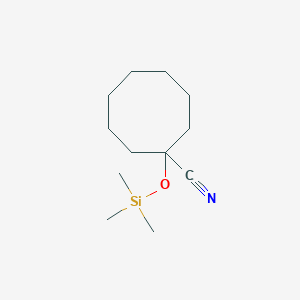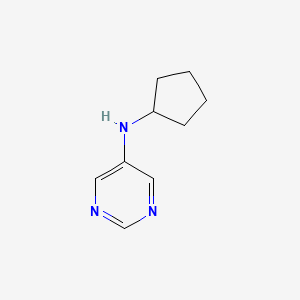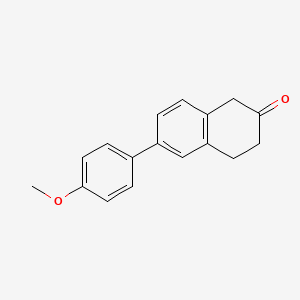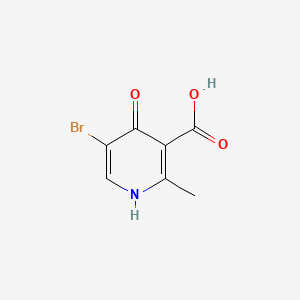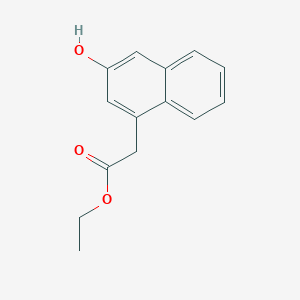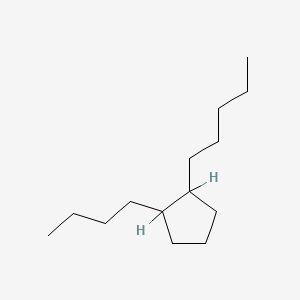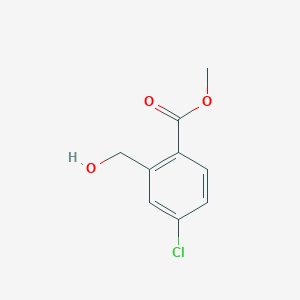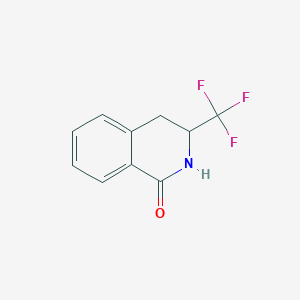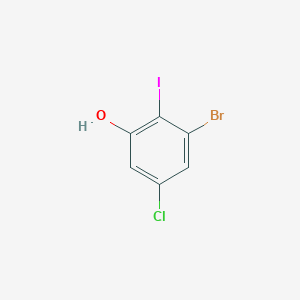
3-Bromo-5-chloro-2-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-iodophenol is an organic compound characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenol ring
Synthetic Routes and Reaction Conditions:
Halogenation of Phenol: The compound can be synthesized by the sequential halogenation of phenol. Initially, phenol is treated with bromine to introduce a bromine atom, followed by chlorination and iodination steps.
Direct Halogenation: Direct halogenation using halogenating agents such as bromine, chlorine, and iodine in the presence of a catalyst can also be employed.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where phenol is reacted with halogens in a controlled environment.
Continuous Flow Process: Continuous flow reactors can be used to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can be used to remove halogens from the compound.
Substitution Reactions: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as zinc dust and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Quinones: Oxidation products include various quinones.
Dihydroxy Compounds: Reduction can yield dihydroxy derivatives.
Substituted Phenols: Substitution reactions can produce a range of substituted phenols.
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-2-iodophenol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-2-iodophenol exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Oxidative Stress: It can induce oxidative stress, leading to cellular damage or apoptosis.
Comparison with Similar Compounds
2-Bromo-4-chlorophenol: Similar in structure but lacks the iodine atom.
3-Chloro-5-iodophenol: Similar but has a different halogen arrangement.
4-Bromo-2-iodophenol: Another isomer with different positions of halogens.
Uniqueness: 3-Bromo-5-chloro-2-iodophenol is unique due to its specific halogen arrangement, which influences its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets and different reactivity patterns compared to its isomers.
Properties
Molecular Formula |
C6H3BrClIO |
|---|---|
Molecular Weight |
333.35 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H |
InChI Key |
WQGQYMMNSFPKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)I)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


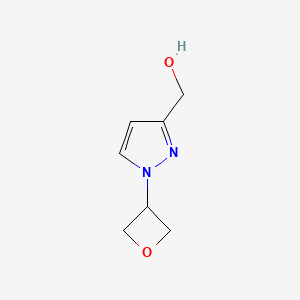
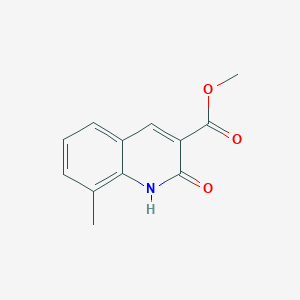

![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
